molecular formula C11H7ClN2O2S2 B7497196 5-chloro-N-(4-cyanophenyl)thiophene-2-sulfonamide

5-chloro-N-(4-cyanophenyl)thiophene-2-sulfonamide

Cat. No.: B7497196
M. Wt: 298.8 g/mol
InChI Key: YJWYHWQAMQILGE-UHFFFAOYSA-N
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Description

5-chloro-N-(4-cyanophenyl)thiophene-2-sulfonamide is a chemical compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(4-cyanophenyl)thiophene-2-sulfonamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Hinsberg synthesis.

    Introduction of the Chloro and Cyanophenyl Groups: The chloro and cyanophenyl groups can be introduced through electrophilic aromatic substitution reactions. Common reagents used for chlorination include thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅).

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity while minimizing waste and energy consumption. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(4-cyanophenyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (e.g., bromine, iodine), nucleophiles (e.g., amines, thiols)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Various substituted thiophene derivatives

Scientific Research Applications

5-chloro-N-(4-cyanophenyl)thiophene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-N-(4-cyanophenyl)thiophene-2-sulfonamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions with aromatic residues . These interactions can modulate the activity of the target protein, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-N-(4-cyanophenyl)thiophene-2-sulfonamide is unique due to its specific substitution pattern on the thiophene ring. The presence of the chloro and cyanophenyl groups, along with the sulfonamide moiety, imparts distinct chemical and biological properties. These features make it a valuable compound for various scientific research applications, distinguishing it from other thiophene derivatives.

Properties

IUPAC Name

5-chloro-N-(4-cyanophenyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O2S2/c12-10-5-6-11(17-10)18(15,16)14-9-3-1-8(7-13)2-4-9/h1-6,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJWYHWQAMQILGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)NS(=O)(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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